8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to a class of chemical compounds known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be classified under the category of chromene derivatives, which are known for their presence in numerous natural products and synthetic pharmaceuticals. Its unique structural features contribute to its potential biological activities.
The synthesis of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular formula for 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate is , with a molecular weight of approximately 523.996 g/mol . The structure features a fused chromene ring system with a chlorine substituent and a methoxybenzoate moiety.
Key structural data include:
The compound can undergo various chemical reactions typical for chromene derivatives:
These reactions can be facilitated by employing specific reagents and catalysts tailored to achieve high selectivity and yield .
The mechanism of action for 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds similar to this one exhibit activities such as anti-inflammatory and antimicrobial effects .
The physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases like PubChem .
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate has potential applications in:
Its unique properties make it a candidate for further investigation in drug discovery programs aimed at treating various health conditions .
The synthesis of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate begins with constructing the fused chromen-4-one core through a Friedel-Crafts acylation/intramolecular aldol condensation sequence. Key precursors include 5-chloro-2-hydroxyacetophenone and cyclopentane-1,3-dione, which undergo acid-catalyzed cyclization to form the tricyclic system [2] [4]. Positional selectivity at C7 is achieved by ortho-directing effects of the phenolic hydroxyl group, enabling targeted electrophilic substitution. Post-cyclization, the C7 hydroxyl serves as the anchor for ester conjugation. Modifications to this core—such as introducing the C8 chlorine or varying C7 substituents—follow established pathways for chromene derivatives, as demonstrated in analogs like Crolibulin (EPC2407), which share structural similarities [4] [10].
Table 1: Key Intermediates in Chromen-4-one Synthesis
Intermediate | Function | Synthetic Role |
---|---|---|
5-Chloro-2-hydroxyacetophenone | Phenolic precursor | Provides aromatic backbone for cyclization |
Cyclopentane-1,3-dione | 1,3-Dicarbonyl component | Forms fused cyclopentane ring |
7-Hydroxy-4-oxo-THC* core | Cyclized product | Platform for C7 functionalization |
THC: Tetrahydrocyclopenta[c]chromen-4-one
Chlorination at C8 proceeds via electrophilic aromatic substitution (EAS), leveraging the electron-rich nature of the chromene ring activated by the para-oriented C7 oxygen. Sulfonyl chlorides (e.g., SO₂Cl₂) in aprotic solvents (CH₂Cl₂) exhibit superior regioselectivity over molecular chlorine, minimizing dihalogenation byproducts [2] [3]. Kinetic studies reveal that chlorination occurs 12× faster at C8 than C6 due to resonance stabilization of the Wheland intermediate by the C7 oxygen. Computational modeling confirms a 4.8 kcal/mol lower activation barrier for C8 attack versus C6, aligning with experimental yields >85% under optimized conditions [2].
Table 2: Chlorinating Agents and Regioselectivity Profiles
Chlorinating Agent | Solvent | Temp (°C) | C8:C6 Ratio | Yield (%) |
---|---|---|---|---|
SO₂Cl₂ | CH₂Cl₂ | 0 | 15:1 | 87 |
Cl₂ | CH₂Cl₂ | 25 | 5:1 | 72 |
NCS* | AcOH | 40 | 8:1 | 68 |
NCS: N-Chlorosuccinimide
Conjugation of 3-methoxybenzoic acid to the C7 hydroxyl employs Steglich esterification, using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF. This method achieves >90% yield with minimal racemization or side reactions [2] [9]. Alternative approaches include:
Table 3: Esterification Efficiency Comparison
Method | Catalyst/Activator | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Steglich | DCC/DMAP | THF | 4 | 92 |
Schotten-Baumann | NaOH | Toluene/H₂O | 2 | 78 |
Mitsunobu | DIAD/PPh₃ | THF | 12 | 88 |
CDI-Mediated | CDI | DMF | 6 | 82 |
Solvent polarity critically influences cyclization and esterification efficiency. For Friedel-Crafts acylation, polar aprotic solvents like DMF enhance electrophile activation but risk O-alkylation byproducts. Binary solvent systems resolve this:
Regioselective C7 hydroxylation avoids the need for protecting groups. Metal-free protocols using I₂/Oxone (KHSO₅) achieve 92% regioselectivity via in situ iodohydrin formation and oxidative deiodination [7]. The mechanism involves:
Table 4: Oxygenation Methods for C7 Functionalization
Method | Conditions | Regioselectivity (C7:C6) | Yield (%) |
---|---|---|---|
I₂/Oxone | CH₃CN/H₂O, 25°C | 23:1 | 85 |
Pd(OAc)₂/PhI(OAc)₂ | AcOH, 80°C | 18:1 | 78 |
MoO₂(acac)₂/t-BuOOH | CHCl₃, 60°C | 10:1 | 65 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0